molecular formula C7H3N3O B1273799 2,1,3-Benzoxadiazole-5-carbonitrile CAS No. 54286-62-3

2,1,3-Benzoxadiazole-5-carbonitrile

Cat. No.: B1273799
CAS No.: 54286-62-3
M. Wt: 145.12 g/mol
InChI Key: KTYXSXUKPAXKOW-UHFFFAOYSA-N
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Description

. This compound is a member of the benzoxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.

Biochemical Analysis

Biochemical Properties

2,1,3-Benzoxadiazole-5-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in detoxification processes, thereby enhancing the efficacy of anticancer drugs . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it has been shown to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit detoxification enzymes, thereby enhancing the activity of anticancer drugs . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability under ambient conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to this compound can lead to changes in cellular responses, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the efficacy of therapeutic agents by inhibiting detoxification enzymes . At high doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, leading to changes in metabolite levels. For instance, this compound can inhibit enzymes involved in detoxification processes, thereby altering the metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . Studies have shown that this compound can be transported across cell membranes, affecting its distribution within tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding its subcellular localization is essential for elucidating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile typically involves the reaction of 2-aminophenol with cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzoxadiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of benzoxadiazole-5-carboxylic acid.

    Reduction: Formation of benzoxadiazole-5-methylamine.

    Substitution: Formation of benzoxadiazole-5-alkyl derivatives.

Scientific Research Applications

2,1,3-Benzoxadiazole-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,1,3-Benzothiadiazole-5-carbonitrile: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    2,1,3-Benzoxazole-5-carbonitrile: Contains a nitrogen atom in place of one of the oxygen atoms in the benzoxadiazole ring.

Uniqueness: 2,1,3-Benzoxadiazole-5-carbonitrile is unique due to its specific electronic properties and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical transformations and its compatibility with different reaction conditions further enhance its versatility in scientific research and industrial applications.

Properties

IUPAC Name

2,1,3-benzoxadiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYXSXUKPAXKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370730
Record name 2,1,3-benzoxadiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54286-62-3
Record name 2,1,3-benzoxadiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromobenzo[c][1, 2, and 5]oxadiazole (2.0 g, 10.050 mmol) in DMF (50 mL) was added CuCN (1.79 g, 230.10 mmol) at RT under an inert atmosphere. The reaction mixture was then heated at 140° C. for 24 h., cooled to RT, diluted with water (10 mL) and stirred for 10 min. The precipitated solid was filtered off and the filtrate was concentrated in vacuo to obtain the crude product. The crude material was purified via silica gel column chromatography to afford benzo[c][1,2,5]oxadiazole-5-carbonitrile (0.7 g, 48%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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